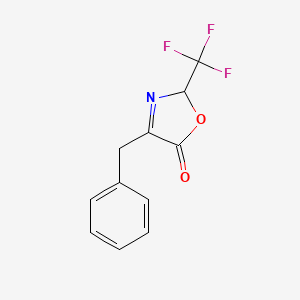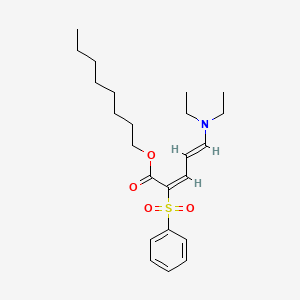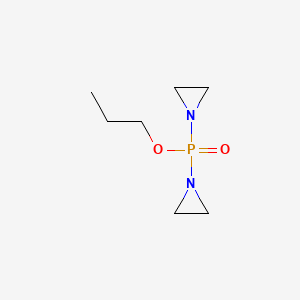
Phosphinic acid, bis(1-aziridinyl)-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis(1-aziridinyl)-, propyl ester is a chemical compound with the molecular formula C7H15N2O2P It is known for its unique structure, which includes a phosphinic acid core bonded to two aziridinyl groups and a propyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-aziridinyl)-, propyl ester typically involves the reaction of phosphinic acid derivatives with aziridine and propyl alcohol. One common method includes the following steps:
Preparation of Phosphinic Acid Derivative: The starting material, phosphinic acid, is reacted with a chlorinating agent such as thionyl chloride to form a phosphinic acid chloride intermediate.
Aziridine Addition: The phosphinic acid chloride is then reacted with aziridine under controlled conditions to introduce the aziridinyl groups.
Esterification: Finally, the intermediate is esterified with propyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, bis(1-aziridinyl)-, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphinic acid derivatives.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphinic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various phosphinic acid derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Phosphinic acid, bis(1-aziridinyl)-, propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of phosphinic acid, bis(1-aziridinyl)-, propyl ester involves its interaction with molecular targets such as enzymes and proteins. The aziridinyl groups are highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinic acid, bis(1-aziridinyl)-, p-phenylene ester
- Phosphinic acid, P,P-bis(1-aziridinyl)-, (1S)-1-[3-[3-[(dimethylamino)carbonyl]phenoxy]-4-nitrophenyl]ethyl ester
- P,P-Bis(1-aziridinyl)phosphinic amide
Uniqueness
Phosphinic acid, bis(1-aziridinyl)-, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl ester group enhances its solubility in organic solvents and its ability to participate in esterification reactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
2486-94-4 |
|---|---|
Formule moléculaire |
C7H15N2O2P |
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
1-[aziridin-1-yl(propoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2O2P/c1-2-7-11-12(10,8-3-4-8)9-5-6-9/h2-7H2,1H3 |
Clé InChI |
WYZVSGJWAIWLIC-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(N1CC1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


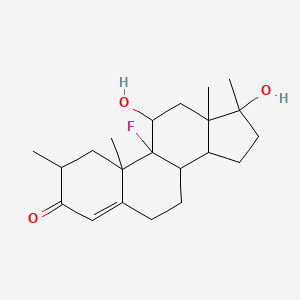
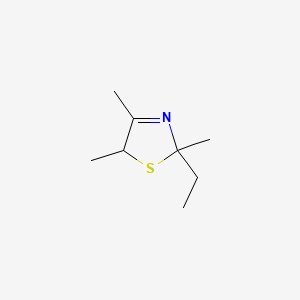
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
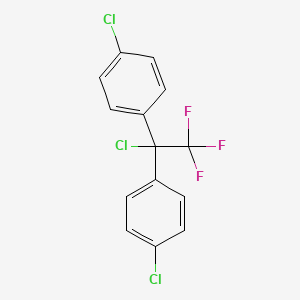
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
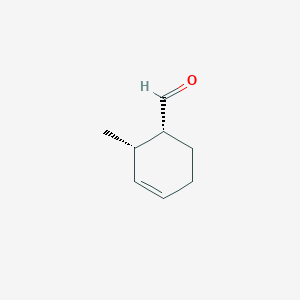
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

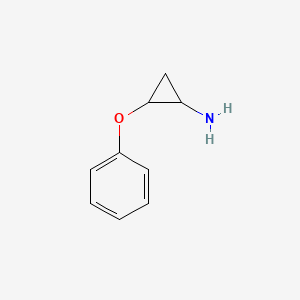
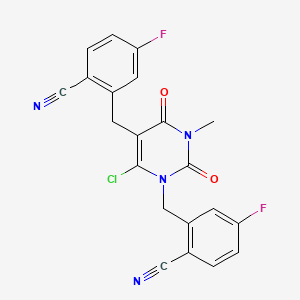
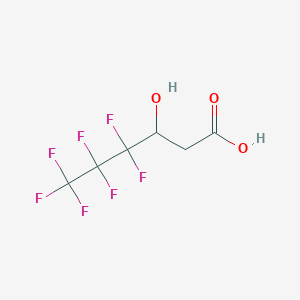
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
